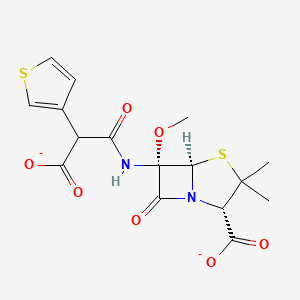

Temocillin(2-)

Description

Contextualization of Temocillin(2-) within the Chemical Landscape of β-Lactam Antibiotics

β-lactam antibiotics are a broad class of compounds characterized by a core four-membered β-lactam ring. wikipedia.org This class includes penicillins, cephalosporins, carbapenems, and monobactams, all of which interfere with the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgnih.gov

Temocillin (B1212904) is a derivative of ticarcillin (B1683155) and is classified as a carboxypenicillin. wikipedia.orgoup.com Its defining chemical feature is a methoxy (B1213986) group at the 6-α position of the penam (B1241934) nucleus. oup.comresearchgate.net This structural element provides steric hindrance, physically blocking the approach of many β-lactamase enzymes that would otherwise hydrolyze the β-lactam ring and inactivate the antibiotic. nih.govresearchgate.net This makes temocillin exceptionally stable against hydrolysis by Ambler class A (including many extended-spectrum β-lactamases or ESBLs) and class C (AmpC) β-lactamases. nih.govresearchgate.netmdpi.com However, this modification also narrows its spectrum of activity, rendering it largely inactive against Gram-positive bacteria, anaerobic bacteria, and certain Gram-negative species like Pseudomonas aeruginosa. e-opat.comoup.comresearchgate.net

| β-Lactam Class | Core Ring Structure | Key Structural Feature of Temocillin | Primary Mechanism of Action |

|---|---|---|---|

| Penicillins (e.g., Temocillin) | β-lactam ring fused to a thiazolidine (B150603) ring. researchgate.net | 6-α-methoxy group on the penam nucleus. oup.com | Inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs). patsnap.comwikipedia.org |

| Cephalosporins | β-lactam ring fused to a dihydrothiazine ring. researchgate.net | N/A | |

| Carbapenems | β-lactam ring fused to a pyrroline (B1223166) ring. researchgate.net | N/A | |

| Monobactams | Unfused β-lactam ring. researchgate.net | N/A |

Historical Trajectories and Modern Re-evaluation of Temocillin(2-) as a Research Compound

Temocillin was originally developed by Beecham Pharmaceuticals in the 1980s. oup.compatsnap.com Despite its unique stability against β-lactamases, it saw limited commercial success and use, partly due to its narrow spectrum of activity and the availability of other broad-spectrum agents. oup.comresearchgate.netresearchgate.net It was marketed in a few European countries but was withdrawn from others. oup.compatsnap.com

The 21st century has witnessed a significant re-evaluation of temocillin, driven by the global crisis of antimicrobial resistance. e-opat.comresearchgate.net The proliferation of Gram-negative bacteria producing ESBL and AmpC enzymes, which are resistant to many contemporary cephalosporins, has created a critical need for alternative agents. mdpi.comnih.gov Carbapenems have become a last-resort treatment for infections caused by these organisms, but their overuse has led to the emergence of carbapenem-resistant Enterobacterales (CRE). mdpi.comnih.gov

This clinical challenge has renewed research interest in temocillin as a "carbapenem-sparing" agent. mdpi.comnih.govresearchgate.net Its stability to ESBL and AmpC enzymes makes it a viable research candidate for targeted use against infections caused by susceptible multidrug-resistant (MDR) bacteria. e-opat.comnih.govmdpi.com Research from the late 2000s onwards has consistently highlighted its potential, leading to its reintroduction in some markets and prompting new clinical and laboratory investigations. e-opat.comoup.com

| Time Period | Key Development/Event | Significance in Research Context |

|---|---|---|

| 1980s | Developed by Beecham Pharmaceuticals. oup.compatsnap.com | Introduced as a novel 6-α-methoxy penicillin with high stability against then-common β-lactamases. nih.govnih.gov |

| 1990s-Early 2000s | Limited clinical use and withdrawal from some markets. oup.com | Fell into disuse as broad-spectrum agents were favored; limited research activity. researchgate.net |

| Late 2000s-Present | Renewed interest and re-evaluation due to rising antimicrobial resistance. e-opat.comnih.gov | Investigated as a carbapenem-sparing option for infections caused by ESBL and AmpC-producing Enterobacterales. mdpi.comnih.govoup.com |

Overview of Key Research Areas and Unresolved Questions Pertaining to Temocillin(2-)

Modern research on temocillin is focused on defining its role in an era of widespread resistance. Several key areas of investigation are active, each with unresolved questions that researchers are working to address.

Activity Against Resistant Phenotypes: A primary research focus is to continuously evaluate temocillin's in vitro activity against contemporary collections of multidrug-resistant Enterobacterales. oup.comoup.com While its stability to ESBL and AmpC enzymes is well-documented, its activity against carbapenemase-producers, such as those harboring KPC enzymes, is an area of active study. mdpi.commdpi.com Some studies show retained activity against KPC-producers, while others show resistance. mdpi.commdpi.com

Combination Therapy: Investigating temocillin in combination with other antimicrobial agents is a promising research avenue. Studies have explored its synergistic potential with compounds like fosfomycin (B1673569), which could potentially restore activity against temocillin-resistant isolates or enhance efficacy against difficult-to-treat pathogens. mdpi.com The mechanisms underlying this synergy and the optimal combinations are still being explored.

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: There are ongoing questions regarding the optimal use of temocillin. researchgate.netnih.gov Research is focused on refining PK/PD models to better inform its application, including the use of continuous infusions. researchgate.net Determining the most effective exposure targets to maximize bacterial killing while minimizing the potential for resistance selection is a key unresolved question. nih.gov

Mechanisms of Resistance: Although resistance to temocillin is not widespread, it does occur. The precise molecular mechanisms, which may involve altered penicillin-binding proteins or specific, less-common β-lactamases, are not fully elucidated and represent an important area for future research. nih.govtoku-e.com

| Key Research Area | Unresolved Questions | Investigative Approaches |

|---|---|---|

| Activity against MDR organisms | What is the extent of temocillin's activity against emerging carbapenemase-producing strains (e.g., KPC, OXA-48)? mdpi.com | In vitro susceptibility testing (broth microdilution, E-test), whole-genome sequencing to correlate genotype with phenotype. oup.com |

| Combination Therapies | Which antibiotic combinations (e.g., with fosfomycin) exhibit synergy, and against which specific pathogens? mdpi.com | In vitro synergy testing (checkerboard assays), in vivo infection models (e.g., Galleria mellonella). mdpi.com |

| PK/PD Optimization | What are the optimal PK/PD targets for various infection types and patient populations (e.g., critically ill, pediatric)? researchgate.netfrontiersin.org | Population pharmacokinetic modeling, Monte Carlo simulations, studies of continuous versus intermittent infusions. researchgate.net |

| Resistance Mechanisms | What are the primary genetic and molecular drivers of acquired resistance to temocillin? nih.gov | Comparative genomics of sensitive and resistant isolates, analysis of penicillin-binding protein alterations. |

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O7S2-2 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/p-2/t8?,9-,14+,16-/m0/s1 |

InChI Key |

BVCKFLJARNKCSS-DWPRYXJFSA-L |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Temocillin 2

Methodologies for the Chemical Synthesis of Temocillin(2-) and its Precursors

The chemical synthesis of temocillin(2-) primarily relies on semisynthetic methods starting from naturally occurring penicillin scaffolds. While total synthesis of complex molecules is a significant achievement in organic chemistry, for established antibiotics like penicillins, semisynthesis from readily available precursors is often more economically viable for industrial production.

Semisynthetic Approaches to Temocillin(2-) from Natural Penicillin Scaffolds

The most prevalent semisynthetic route to temocillin(2-) utilizes ticarcillin (B1683155) as a starting material. Ticarcillin, a carboxypenicillin with a similar side chain to temocillin (B1212904), provides the core penam (B1241934) structure. The key chemical transformation is the stereospecific introduction of a methoxy (B1213986) group at the 6α-position.

One patented method describes the synthesis of temocillin sodium from ticarcillin sodium. This process involves the reaction of ticarcillin sodium with a halogenating agent in the presence of a methoxy alkali at low temperatures (-30°C to -60°C). This reaction proceeds through the formation of a ticarcillin imine intermediate, followed by the introduction of the methoxy group. The yield of this one-step reaction is reported to be greater than 55%, with a purity exceeding 95%. This approach is advantageous for industrial-scale production as it avoids high-pressure hydrogenation steps and utilizes readily available starting materials. acs.orgnih.gov

A general method for the direct 6-methoxylation of penicillin derivatives has also been described, providing a convenient pathway to substituted β-lactam antibiotics like temocillin. acs.org

Table 1: Key Parameters of a Patented Semisynthetic Route to Temocillin Sodium

| Parameter | Value |

|---|---|

| Starting Material | Ticarcillin Sodium |

| Key Reagents | Halogenating agent, Methoxy alkali |

| Reaction Temperature | -30°C to -60°C |

| Reported Yield | > 55% |

| Reported Purity | > 95% |

Exploration of Novel Synthetic Pathways for Temocillin(2-)

While semisynthesis from natural penicillins is the dominant production method, the exploration of novel synthetic pathways, including total synthesis, is of academic and potentially industrial interest. A total synthesis approach offers the flexibility to create a wider range of analogues that are not accessible from natural precursors.

Although a specific total synthesis for temocillin has not been widely reported in the literature, general strategies for the de novo synthesis of the 6-methoxypenam core could be applied. Such a synthesis would likely involve the construction of the bicyclic penam ring system, followed by the stereoselective introduction of the 6α-methoxy group and the acylation of the 6β-amino group with the appropriate thiophene-containing side chain. The stereocontrolled synthesis of the β-lactam ring is a critical step in such a pathway. nih.gov

Design and Synthesis of Temocillin(2-) Analogues

The design and synthesis of analogues of existing antibiotics is a crucial strategy for overcoming antibiotic resistance and improving the pharmacological properties of the parent compound.

Structural Modifications for Enhanced Biological Activities

The 6α-methoxy group of temocillin is critical for its stability against β-lactamases. oup.com Molecular modeling and biochemical studies have shown that this moiety blocks the entry of a water molecule into the active site of β-lactamase, preventing the hydrolysis of the β-lactam ring. oup.com

The synthesis of novel penicillin analogues often involves the modification of the acyl side chain at the 6β-position. For example, the condensation of 6-aminopenicillanic acid (6-APA) with various carboxylic acids can lead to new penicillin derivatives with altered antibacterial spectra or improved pharmacokinetic properties. nih.gov While specific research on a wide array of temocillin analogues with enhanced biological activity is not extensively documented, the general principles of penicillin structure-activity relationships (SAR) would apply. Modifications to the thiophene (B33073) ring or the dicarboxylic acid moiety of the side chain could potentially modulate the antibacterial activity and spectrum of temocillin.

Stereoselective Synthesis of Temocillin(2-) Isomers and Derivatives

The stereochemistry of the penicillin core is crucial for its biological activity. The introduction of the 6α-methoxy group must be highly stereoselective to ensure the formation of the correct diastereomer. Methods for the stereospecific introduction of the C-6 methoxy group in penicillins have been developed. acs.org These methods are critical for any synthetic approach to temocillin, whether semisynthetic or total synthesis.

The development of stereoselective approaches to access different stereoisomers of β-lactams is an active area of research, as different isomers can possess distinct biological properties. rsc.org

Green Chemistry Principles Applied to Temocillin(2-) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. For β-lactam antibiotics like temocillin, this involves developing more sustainable and efficient synthetic processes.

Key areas of focus for green chemistry in antibiotic production include:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic reactions to reduce waste and improve atom economy.

Biocatalysis: Utilizing enzymes for specific chemical transformations, which can be performed under mild conditions and with high selectivity. The enzymatic synthesis of β-lactam antibiotics using penicillin G acylase is a well-established green alternative to traditional chemical methods. frontiersin.org While a specific enzymatic synthesis for the temocillin side chain has not been detailed, the acylation of a 6α-methoxy-6-aminopenicillanic acid precursor using an engineered enzyme is a plausible green approach.

Waste Reduction: Designing synthetic routes with fewer steps and higher yields to minimize waste generation. The one-step semisynthetic route to temocillin from ticarcillin is an example of a more efficient process compared to multi-step syntheses. acs.orgnih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the penicillin core and its side chains.

The development of a fully green technological system for the sustainable production of β-lactam antibiotics is an ongoing goal in the pharmaceutical industry.

Table 2: Green Chemistry Approaches in Antibiotic Synthesis

| Green Chemistry Principle | Application in Antibiotic Synthesis |

|---|---|

| Prevention of Waste | Designing high-yield, multi-component reactions. |

| Atom Economy | Utilizing catalytic reactions over stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |

| Safer Solvents and Auxiliaries | Using water or other green solvents in reactions. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. |

| Catalysis | Employing enzymatic and chemo-catalytic processes. |

Molecular Structure, Conformational Dynamics, and Reactivity of Temocillin 2

Advanced Spectroscopic Characterization of Temocillin(2-) and its Intermediates

A suite of sophisticated spectroscopic techniques provides empirical data on the molecular structure, functional groups, and degradation pathways of Temocillin(2-).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Temocillin(2-)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Temocillin(2-) in solution. mdpi.commdpi.com While complete, experimentally assigned spectra for temocillin (B1212904) are not widely published in peer-reviewed literature, predicted data and the analysis of its structural components provide significant insight.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the chemical environments of all hydrogen and carbon atoms in the molecule. mdpi.com For Temocillin(2-), the ¹H NMR spectrum would reveal signals corresponding to the protons on the thiophene (B33073) ring, the α-carbon, the β-lactam core, the gem-dimethyl groups, and the unique 6-α-methoxy group. mdpi.commdpi.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbons of the β-lactam ring and the amide side chain, which are critical for its biological function. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between atoms. COSY identifies proton-proton couplings within the same spin system, while HMBC reveals long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments into the final structure. mdpi.com

Though experimental data is scarce, computational predictions available through databases offer a theoretical spectrum.

Table 1: Predicted NMR Data for Temocillin Data sourced from computational predictions and may not reflect experimental values.

| Spectrum Type | Data Point | Predicted Value (Source: DrugBank) |

| ¹H NMR | Spectrum | Predicted, not available as list |

| ¹³C NMR | Spectrum | Predicted, not available as list |

| CCS | [M-H]⁻ | 195.7 Ų |

| CCS | [M+H]⁺ | 198.1 Ų |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Degradant Identification of Temocillin(2-)

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the precise mass determination of Temocillin(2-) and the identification of its impurities and degradation products. researchgate.net This technique provides high accuracy and sensitivity, enabling the quantification of the parent compound and characterization of related substances formed under stress conditions. ajrconline.org

Forced degradation studies are performed to understand the intrinsic stability of a drug molecule. ajrconline.org In the case of temocillin, these studies have identified several key degradation products under various conditions such as strong acid, base, or oxidation. nih.govnih.gov Amide hydrolysis is a known degradation pathway for β-lactam antibiotics like temocillin under acidic conditions. ajrconline.org Under stronger acidic conditions, temocillin degrades to form methoxypenillic acid. nih.govoup.com In contrast, alkaline or enzymatic hydrolysis leads to the formation of methoxypenicilloic acid and its C-5 epimer. nih.govoup.com A study successfully identified four distinct degradation products using this methodology. researchgate.net Five major degradation products were identified in another stability study, with their formation corresponding to the decline in temocillin concentration. nih.gov

Table 2: Degradation Products of Temocillin Identified via LC-HRMS This table compiles findings from multiple degradation studies.

| Stress Condition | Major Degradation Product(s) | Reference |

| Strong Acid | Methoxypenillic Acid | nih.govoup.com |

| Alkaline Hydrolysis | Methoxypenicilloic Acid | nih.govoup.com |

| Alkaline Hydrolysis | C-5 Epimer of Methoxypenicilloic Acid | nih.govoup.com |

| Basic Condition (0.1 M NaOH) | Four distinct degradation products identified | researchgate.net |

| Acidic Degradation | Amide hydrolysis products | ajrconline.org |

| Fridge & In-use Temp. | Five distinct degradation products (A, B, C, D, E) | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Temocillin(2-)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. labmanager.com These methods are complementary and highly effective for characterizing the key structural motifs within Temocillin(2-). rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule. For Temocillin(2-), the FTIR spectrum would be dominated by characteristic absorption bands. Key expected vibrations include:

β-lactam C=O stretch: A high-frequency carbonyl stretch, typically around 1760-1800 cm⁻¹, indicative of the strained four-membered ring.

Amide I (C=O) and Amide II (N-H bend) bands: Strong absorptions characteristic of the side-chain amide linkage.

Carboxylate (COO⁻) stretches: Strong asymmetric and symmetric stretching bands, confirming the deprotonated state of the carboxylic acid groups in the dianion.

C-H stretches: From the thiophene ring and aliphatic parts of the molecule.

C-O-C stretch: Associated with the crucial 6-α-methoxy group.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For Temocillin(2-), Raman spectroscopy would effectively probe:

Thiophene ring vibrations: The sulfur-containing aromatic ring has characteristic ring stretching and breathing modes that are strong in the Raman spectrum. researchgate.net

C-S stretching vibrations: Both within the thiophene ring and the thiazolidine (B150603) ring.

While specific, complete spectra for temocillin are not readily published, analysis of related compounds like penicillin and 2-thiophene carboxylic acid allows for the reliable assignment of expected vibrational bands. researchgate.netresearchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups in Temocillin(2-) Frequencies are approximate and based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| β-Lactam Carbonyl | C=O Stretch | ~1760-1800 | FTIR |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1650-1680 | FTIR |

| Carboxylate | Asymmetric COO⁻ Stretch | ~1550-1610 | FTIR |

| Thiophene Ring | C-H Stretch | ~3100-3080 | FTIR, Raman |

| Thiazolidine Ring | C-S Stretch | ~600-700 | Raman |

X-ray Crystallography of Temocillin(2-) and its Complexes

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its solid state. This technique has been instrumental in understanding how temocillin interacts with its biological targets by determining the crystal structures of temocillin covalently bound within the active sites of bacterial enzymes.

Key research has focused on solving the acyl-enzyme complex structures of temocillin with β-lactamases and Penicillin-Binding Proteins (PBPs). oup.com A high-resolution (1.30 Å) crystal structure of temocillin in complex with the CTX-M-14 class A β-lactamase has been determined (PDB ID: 6UNB). googleapis.com This structure revealed that the α-methoxy group contributes to β-lactamase stability by locking the compound in a conformation that hinders the catalytic water molecule from accessing the acyl-enzyme bond. researchgate.net

Table 4: X-ray Crystallography Data for Temocillin Complexes Data obtained from the Protein Data Bank (PDB).

| Complex | PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Key Finding |

| Temocillin with P. aeruginosa PBP3 | 6UN1 | 2.25 | 0.179 | 0.211 | 6-α-methoxy group perturbs acyl-enzyme stability. nih.govoup.com |

| Temocillin with CTX-M-14 β-Lactamase | 6UNB | 1.30 | 0.125 | 0.167 | 6-α-methoxy group blocks catalytic water, conferring stability. googleapis.com |

Computational and Quantum Chemical Studies of Temocillin(2-)

Computational chemistry provides powerful theoretical tools to complement experimental findings, offering insights into the dynamic behavior and reactivity of Temocillin(2-) at an atomic level.

Molecular Docking and Dynamics Simulations of Temocillin(2-) Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as Temocillin(2-), and a protein target. mdpi.comnih.gov These methods provide a dynamic view of the binding process, conformational changes, and the stability of the resulting complex. asm.org

Studies have utilized these techniques to understand temocillin's efficacy and its resistance to certain bacterial enzymes. For instance, MD simulations were performed to compare the interaction of temocillin and its analogue ticarcillin (B1683155) with the PenA1 class A β-lactamase from Burkholderia species. googleapis.com The simulations revealed that in the presence of temocillin, key active site residues (K73 and S130) are rotated and the catalytic water molecule is displaced. googleapis.com This conformational change, driven by the 6-α-methoxy group, slows the acylation process and blocks deacylation, explaining temocillin's stability against this type of β-lactamase. googleapis.com In contrast, the simulations showed ticarcillin in a more favorable position for both acylation and subsequent hydrolysis. googleapis.com

These computational findings are crucial for interpreting experimental data, such as why temocillin shows potent activity against many bacteria that produce β-lactamases, and for guiding the design of new, more effective antibiotics. mdpi.comgoogleapis.com

Table 5: Summary of Molecular Simulation Findings for Temocillin

| Simulation Target | Technique(s) | Key Finding(s) | Reference |

| PenA1 β-Lactamase | Molecular Dynamics (MD) | The 6-methoxy group of temocillin displaces the catalytic water and rotates active site residues (K73, S130). | googleapis.com |

| PenA1 β-Lactamase | MD Simulation | Temocillin's conformation slows acylation and blocks deacylation, leading to enzyme inhibition. | googleapis.com |

| AmpC1 β-Lactamase | Biochemical Analysis | Temocillin is a potent inhibitor with a Ki app value of 4.3 ± 0.4 µM. | googleapis.com |

Electronic Structure and Reactivity Predictions of Temocillin(2-) (e.g., DFT calculations)

The electronic structure and reactivity of the Temocillin(2-) dianion, like other complex organic molecules, can be effectively modeled using computational methods such as Density Functional Theory (DFT). These calculations provide critical insights into the molecule's behavior at a quantum-mechanical level. DFT studies focus on the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For Temocillin(2-), the primary sites of reactivity are associated with the β-lactam ring, a four-membered cyclic amide. The strain of this ring system and the electrophilic nature of the carbonyl carbon are key to its mechanism of action, which involves acylating the active site serine of bacterial penicillin-binding proteins (PBPs). asm.org DFT calculations can precisely map the electron density and electrostatic potential across the molecule. The analysis would reveal a significant positive electrostatic potential around the carbonyl carbon of the β-lactam ring, confirming it as a primary site for nucleophilic attack by the PBP. researchgate.net

Furthermore, DFT can be used to calculate various chemical reactivity descriptors, which quantify different aspects of the molecule's reactivity. nih.gov These descriptors provide a more nuanced understanding than HOMO-LUMO analysis alone.

Table 1: Illustrative Global Reactivity Descriptors for a Penicillin-like Structure via DFT Note: These values are representative for a molecule of this class and illustrate the type of data obtained from DFT calculations. Actual values for Temocillin(2-) would require specific computation.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | Egap | ELUMO - EHOMO | Chemical reactivity & stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/η | Reciprocal of hardness; indicates reactivity |

| Electrophilicity Index | ω | χ²/2η | Global electrophilic nature of the molecule |

Natural Bond Orbital (NBO) analysis, another computational technique often used with DFT, can further elucidate the specific orbital interactions that contribute to the reactivity of Temocillin(2-). semanticscholar.org For instance, NBO analysis would detail the donor-acceptor interactions between the lone pair orbitals of the nitrogen atom and the antibonding orbitals of the adjacent carbonyl group within the β-lactam ring, providing a quantitative measure of the amide resonance and its contribution to the ring's reactivity.

Conformational Analysis and Energy Landscapes of Temocillin(2-)

The biological activity of a molecule like Temocillin(2-) is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds. These analyses are crucial for understanding how the molecule fits into the active site of its biological target. osti.gov

The structure of Temocillin(2-) possesses several rotatable bonds, leading to a complex conformational landscape. invivochem.com The most significant of these include the bonds connecting the 3-thienylacetyl side chain to the core bicyclic ring system. The orientation of this side chain is critical for its interaction with penicillin-binding proteins. asm.org

The core of Temocillin(2-) is a 4-thia-1-azabicyclo[3.2.0]heptane structure. wikipedia.org The five-membered thiazolidine ring is not planar and exists in various puckered conformations. Computational modeling can be used to map the potential energy surface associated with the puckering of this ring and the rotation of the side chain. The results of such an analysis would reveal several low-energy conformers, which represent the most probable shapes the molecule will adopt in solution. The energy landscape would show these stable conformers as minima, separated by energy barriers that correspond to transition states between them.

The presence of the 6α-methoxy group is a defining feature of Temocillin. This group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes. researchgate.net Conformational analysis helps to visualize how the spatial positioning of this methoxy (B1213986) group shields the electrophilic carbonyl carbon from attack by water or enzymatic nucleophiles, contributing to its stability and specific spectrum of activity.

Table 2: Key Rotatable Bonds and Conformational Features of Temocillin(2-)

| Structural Feature | Description | Significance |

| Acyl Side Chain | Rotation around the N-C and C-C bonds of the (carboxy-3-thienylacetyl)amino group. | Determines the orientation of the side chain, which is crucial for binding specificity and affinity to different PBPs. |

| Thiazolidine Ring | Puckering of the five-membered ring (e.g., envelope or twist conformations). | Influences the overall shape of the bicyclic core and the strain in the adjacent β-lactam ring. |

| 6α-Methoxy Group | Rotation around the C-O bond. | Affects the degree of steric shielding provided to the β-lactam ring, impacting its resistance to β-lactamases. |

| Carboxylate Groups | Rotation of the C-C bonds adjacent to the two carboxylate groups. | Influences solvation and ionic interactions with the biological target. |

Redox Properties and Electrochemical Behavior of Temocillin(2-)

The redox properties of Temocillin(2-) describe its ability to donate or accept electrons, i.e., to be oxidized or reduced. This behavior can be investigated using electrochemical techniques like cyclic voltammetry (CV). imist.ma CV measures the current that develops in an electrochemical cell as the potential is varied, providing information on the thermodynamics and kinetics of electron transfer reactions. nih.gov

The Temocillin(2-) molecule contains several moieties that could potentially undergo electrochemical reactions. The thiophene ring in the side chain and the sulfide (B99878) group within the thiazolidine ring are potential sites for oxidation at sufficiently high potentials. beilstein-journals.org The β-lactam ring itself, under certain conditions, could also be involved in redox processes.

In a typical cyclic voltammetry experiment, the oxidation of Temocillin(2-) would likely appear as an irreversible anodic peak. The irreversibility suggests that the initial electron transfer is followed by rapid chemical reactions, such as ring opening or decomposition, which is common for complex antibiotic structures. The potential at which this peak occurs (the oxidation potential) is a measure of how easily the molecule gives up electrons.

The chelation of metal ions can significantly alter the redox potential of a molecule. imist.ma While not a primary feature of its mechanism, interactions between the carboxylate groups of Temocillin(2-) and any metal ions present in the biological environment could influence its electrochemical behavior.

Studying the electrochemical properties of antibiotics can provide insights into potential mechanisms of action or degradation and can be used to develop electrochemical sensors for their detection. nih.gov

Table 3: Predicted Electrochemical Characteristics of Temocillin(2-) Note: This table is illustrative, based on the electrochemical behavior of similar β-lactam antibiotics and sulfur-containing heterocyclic compounds. Specific values would require experimental measurement.

| Parameter | Expected Behavior | Probable Origin |

| Oxidation Potential (Epa) | Anodic peak observed at a positive potential. | Oxidation of the sulfur atom in the thiophene ring or the thiazolidine ring. |

| Reduction Potential (Epc) | Generally, no simple reduction wave is expected under typical physiological conditions. | The functional groups are not easily reduced. |

| Reversibility | The oxidation process is expected to be irreversible. | The cation radical formed upon oxidation is likely unstable and undergoes rapid subsequent chemical reactions (e.g., decomposition). |

| Electron Transfer Mechanism | Likely involves a single-electron transfer to form a radical species, followed by chemical steps. | Consistent with the electrochemistry of many complex organic molecules. |

Molecular Mechanisms of Antimicrobial Action of Temocillin 2

Detailed Interactions with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of all β-lactam antibiotics, including temocillin(2-), are the penicillin-binding proteins (PBPs). patsnap.comdoctorlib.org These are bacterial enzymes, specifically transpeptidases, that are crucial for the final steps of peptidoglycan synthesis. nih.govdoctorlib.org By forming a covalent bond with the active site of these enzymes, temocillin(2-) inactivates them, thereby preventing the cross-linking of peptidoglycan strands. nih.gov This disruption weakens the cell wall, leading to cell lysis and bacterial death due to osmotic pressure. patsnap.com

Identification and Characterization of Primary and Secondary PBP Targets of Temocillin(2-)

Temocillin(2-) exhibits a specific affinity profile for various PBPs, which dictates its spectrum of activity. In Escherichia coli, PBP-3 has been identified as the primary target of temocillin(2-). researchgate.netoup.com This is supported by morphological changes observed in E. coli cells exposed to the antibiotic, which show filamentation, a characteristic response to PBP-3 inhibition. oup.com

However, the binding of temocillin(2-) to PBPs can be complex. Initial studies using standard competition assays with radiolabeled penicillin G showed poor affinity of temocillin(2-) for E. coli PBPs. capes.gov.br Subsequent research revealed that modifying the experimental conditions, such as lowering the temperature and reducing incubation time, significantly increased the apparent affinity of temocillin(2-) for several PBPs, most notably PBP-3. capes.gov.brasm.org This suggests that the temocillin(2-)-PBP complex can be unstable under standard assay conditions. researchgate.netoup.com

While PBP-3 is the primary lethal target in E. coli, temocillin(2-) also demonstrates binding to other PBPs. capes.gov.br Direct labeling experiments with [14C]temocillin have shown affinity for PBPs 1a, 4, 5, and 6 in E. coli. asm.org In contrast, its affinity for PBP-2 is notably poor. capes.gov.br The reduced affinity for several key PBPs, such as PBP1, PBP2, and PBP3 in some species, contributes to its lack of activity against Gram-positive bacteria, anaerobes, and certain non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov

| PBP Target | Organism | Binding Affinity | Method of Determination |

| PBP-3 | Escherichia coli | Primary target, high affinity under modified conditions | Competition assays, direct labeling, morphological changes researchgate.netoup.comcapes.gov.br |

| PBP-1a | Escherichia coli | Moderate affinity | Direct labeling with [14C]temocillin asm.org |

| PBP-2 | Escherichia coli | Poor affinity | Competition assays capes.gov.br |

| PBP-4 | Escherichia coli | Increased affinity under modified conditions | Competition assays asm.org |

| PBP-5 | Escherichia coli | Increased affinity under modified conditions | Competition assays asm.orgnih.gov |

| PBP-6 | Escherichia coli | Increased affinity under modified conditions | Competition assays asm.orgnih.gov |

| PBP-3 | Pseudomonas aeruginosa | Weak interaction, unstable complex | Kinetic analysis, thermal shift assays nih.govresearchgate.net |

Kinetics and Thermodynamics of Temocillin(2-)-PBP Acyl-Enzyme Formation and Stability

The interaction between temocillin(2-) and PBPs involves the formation of a covalent acyl-enzyme complex. nih.gov The kinetics and stability of this complex are critical determinants of the antibiotic's efficacy.

In the case of P. aeruginosa PBP3, studies comparing temocillin(2-) with its non-α-methoxy counterpart, ticarcillin (B1683155), have provided valuable insights. nih.gov While both antibiotics form an acyl-enzyme complex with PBP3, the temocillin(2-)-PBP3 complex is significantly less stable. nih.govresearchgate.net This instability is characterized by an elevated off-rate constant (k_off), indicating that the antibiotic is hydrolyzed and released from the PBP active site at a faster rate. nih.govresearchgate.net

Thermal shift assays have further corroborated the reduced stability of the temocillin(2-)-PBP3 complex. The melting temperature (Tm) of PBP3 increases to a lesser extent upon binding to temocillin(2-) compared to ticarcillin, signifying less favorable noncovalent interactions and a less stable complex. nih.govresearchgate.net This inherent instability of the acyl-enzyme complex is a key factor contributing to the poor activity of temocillin(2-) against P. aeruginosa. nih.gov

| Parameter | Temocillin(2-)-PBP3 (P. aeruginosa) | Ticarcillin-PBP3 (P. aeruginosa) |

| k_off | ~0.001 s⁻¹ | <5 × 10⁻⁵ s⁻¹ |

| ΔTm | +4.42°C | +7.93°C |

Data sourced from Sacco et al. (2019) nih.gov

Structural Basis of PBP-Temocillin(2-) Complexes

X-ray crystallography has provided a detailed view of the structural interactions between temocillin(2-) and PBPs. The crystal structure of temocillin(2-) in complex with P. aeruginosa PBP3 reveals that the antibiotic binds in the active site, forming a covalent bond with the catalytic Ser294 residue. nih.gov

In contrast, the 6-α-methoxy group plays a crucial role in the stability of temocillin(2-) against β-lactamases. nih.gov The crystal structure of temocillin(2-) in complex with the CTX-M-14 class A β-lactamase shows that the α-methoxy group locks the compound in a conformation that obstructs the access of the hydrolytic water molecule to the acyl-enzyme adduct, thereby preventing its inactivation. nih.govrcsb.org

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis by Temocillin(2-)

The ultimate consequence of PBP inactivation by temocillin(2-) is the inhibition of peptidoglycan synthesis, a process vital for bacterial survival. patsnap.comexplorationpub.com Peptidoglycan provides mechanical strength to the bacterial cell wall, protecting the cell from osmotic lysis. doctorlib.org

Enzymatic Pathways Affected by Temocillin(2-)

Temocillin(2-), like other β-lactam antibiotics, specifically targets the final stage of peptidoglycan synthesis, which occurs in the periplasmic space of Gram-negative bacteria. nih.govdoctorlib.org The key enzymatic step inhibited is the transpeptidation reaction, which is responsible for the cross-linking of adjacent peptide side chains of the peptidoglycan strands. patsnap.comexplorationpub.com This cross-linking is what gives the peptidoglycan its rigid, mesh-like structure. explorationpub.com

By binding to and inactivating the transpeptidase domains of PBPs, temocillin(2-) prevents the formation of these crucial cross-links. nih.gov The inhibition of this pathway leads to the accumulation of weakened, improperly formed peptidoglycan, compromising the structural integrity of the cell wall. patsnap.com

Comparative Molecular Mechanisms of Temocillin(2-) with Other β-Lactam Antibiotics

The antimicrobial action of Temocillin(2-), like other β-lactam antibiotics, is predicated on the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.comnih.govnih.gov However, the unique structural feature of Temocillin(2-)—a methoxy (B1213986) group at the C-6α position—confers a distinct profile of PBP interaction and stability against β-lactamases when compared to other members of its class. oup.comresearchgate.net

A primary point of differentiation is the influence of the 6-α-methoxy group. This modification is structurally analogous to the 7-α-methoxy group found in cephamycins like cefoxitin. nih.gov The primary role of this moiety is to provide steric hindrance, which blocks the access of a hydrolytic water molecule to the active site of many serine β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs) and AmpC enzymes. oup.comresearchgate.net This explains temocillin's stability against a wide array of these common resistance enzymes. patsnap.comnih.gov In contrast, its parent compound, ticarcillin, which lacks this methoxy group, is susceptible to hydrolysis by these enzymes. nih.govoup.com

However, this structural advantage comes at the cost of reduced affinity for certain PBPs. oup.com The same methoxy group that confers stability against enzymes also impairs binding to the primary transpeptidase targets in many bacteria. This explains temocillin's narrow spectrum of activity, which is largely restricted to Gram-negative Enterobacterales, and its lack of efficacy against Gram-positive bacteria and Pseudomonas aeruginosa. oup.commdpi.com While PBP3 remains the principal target in Escherichia coli, the antibiotic-PBP complex formed is notably unstable. oup.com This instability has been demonstrated in studies where lowering the incubation temperature improves the apparent binding affinity of temocillin (B1212904) to E. coli PBP3, suggesting a reversible or weak interaction under standard assay conditions. capes.gov.brnih.govresearchgate.net

The comparison with its direct analogue, ticarcillin, in activity against P. aeruginosa is particularly illustrative. Ticarcillin exhibits potent antipseudomonal activity, whereas temocillin is largely ineffective. nih.govresearchgate.net Detailed kinetic and stability studies on P. aeruginosa PBP3, an essential enzyme for cell division, reveal the molecular basis for this difference. While both antibiotics acylate the target PBP3, the resulting complex is significantly less stable with temocillin than with ticarcillin. nih.govasm.org Thermal shift assays show that ticarcillin binding leads to a greater increase in the melting temperature (Tm) of PBP3, indicating more favorable noncovalent interactions and a more stable complex. nih.govasm.org Furthermore, kinetic studies reveal that while the initial rates of PBP3 acylation are comparable, the temocillin-PBP3 complex undergoes deacylation at a much higher rate (koff) than the ticarcillin-PBP3 complex. nih.gov

| Parameter | Temocillin | Ticarcillin | Reference |

|---|---|---|---|

| On-Rate Constant (kon) (M-1s-1) | 77,000 | 22,000 | nih.gov |

| Off-Rate Constant (koff) (s-1) | 0.001 | <5 x 10-5 | nih.gov |

| Change in Melting Temperature (ΔTm) | +4.42°C | +7.93°C | nih.govasm.org |

When compared to carbapenems like meropenem, temocillin shows a narrower spectrum of activity. Carbapenems typically exhibit broad-spectrum activity due to their high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria and their stability to most β-lactamases. Temocillin's activity is primarily focused on PBP3 of Enterobacterales. oup.comresearchgate.net Unlike temocillin, carbapenems are often effective against P. aeruginosa and anaerobes. However, temocillin's stability against certain carbapenemases, such as some KPC variants, can make it a viable option where carbapenems might fail, though it is readily hydrolyzed by metallo-β-lactamases (MBLs) and OXA-48-type carbapenemases. researchgate.netnih.gov

The binding profile of temocillin also differs from monobactams like aztreonam. Both antibiotics selectively target Gram-negative bacteria by binding preferentially to PBP3. However, studies have shown that the apparent binding affinity of temocillin to E. coli PBPs 1a and 3 improves at lower temperatures, a phenomenon not observed with aztreonam, highlighting differences in the stability of the PBP-antibiotic complexes. researchgate.netresearchgate.net

| β-Lactam Antibiotic | Primary PBP Target(s) | General Affinity Profile | Reference |

|---|---|---|---|

| Temocillin | PBP3 | High affinity for PBP3; reduced affinity for PBP1a/b and PBP2; binds PBP5/6. Forms an unstable complex with PBP3. | oup.commdpi.comcapes.gov.brresearchgate.net |

| Ticarcillin | PBP3 | Binds effectively to PBP3 of susceptible organisms like P. aeruginosa. | nih.govresearchgate.net |

| Piperacillin | PBP3 | High affinity for PBP3; also binds other PBPs contributing to its broad spectrum. | nih.govresearchgate.net |

| Meropenem | PBP2, PBP3 | High affinity for multiple PBPs, especially PBP2 and PBP3, leading to broad-spectrum activity. | oup.comresearchgate.net |

| Aztreonam | PBP3 | Very high and specific affinity for PBP3 of Gram-negative bacteria. | researchgate.netresearchgate.net |

Molecular Basis of Bacterial Resistance to Temocillin 2

β-Lactamase-Mediated Hydrolysis and Resistance

The efficacy of Temocillin(2-) is closely tied to its stability against various β-lactamases, a class of enzymes that inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.

A key feature of Temocillin(2-) is its notable stability against hydrolysis by a wide array of common β-lactamases, including most extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. mdpi.comoup.comacademicjournals.orge-opat.comoup.com This stability is conferred by the presence of a 6-α-methoxy group on the penicillin core, which sterically hinders the approach of the hydrolytic water molecule necessary for catalysis in the active site of these serine-based enzymes. researchgate.netasm.org Consequently, Temocillin(2-) retains its activity against many Enterobacterales that are resistant to third-generation cephalosporins due to the production of ESBL and AmpC enzymes. mdpi.comresearchgate.netpatsnap.com Studies have shown that over 80% of AmpC-producing Enterobacterales isolates remain susceptible to temocillin (B1212904). researchgate.net This inherent resistance to degradation makes Temocillin(2-) a valuable agent in settings with a high prevalence of ESBL and AmpC-producing bacteria. mdpi.come-opat.com

While stable against ESBLs and AmpC enzymes, Temocillin(2-) is susceptible to hydrolysis by other classes of β-lactamases, namely class B metallo-β-lactamases (MBLs) and certain class D carbapenem-hydrolyzing β-lactamases (CHDLs), such as OXA-48. academicjournals.orgoup.com These enzymes are significant contributors to clinical resistance.

MBLs, which utilize zinc ions for catalysis, can effectively hydrolyze Temocillin(2-). asm.orgnih.gov For instance, the hydrolysis of temocillin by the MBL IMP-13 could not be detected, suggesting it is not a substrate for this specific enzyme, whereas other MBLs like FIM-1 show a preference for penicillins but not the 6α-methoxy derivative, temocillin. nih.govasm.org

The OXA-48 enzyme and its variants are of particular concern as they efficiently hydrolyze temocillin. asm.orgnih.gov The kinetic parameters for the hydrolysis of temocillin by OXA-48 and one of its variants, OXA-244, highlight this susceptibility. The R214G mutation in OXA-244 results in a significant reduction in temocillin-hydrolyzing activity compared to the parent OXA-48 enzyme. nih.gov This is reflected in a 20-fold reduction in catalytic efficiency (kcat/Km). nih.gov

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency vs OXA-48 |

|---|---|---|---|---|

| OXA-48 | Data not available | Data not available | Higher | 100% |

| OXA-244 | Data not available | Data not available | 20-fold lower | 5% |

Data derived from a study comparing the hydrolytic activities of OXA-48 and its variant OXA-244 against various β-lactams. nih.gov

Structural studies provide insight into both the stability and susceptibility of Temocillin(2-). In serine β-lactamases like CTX-M-14, the 6-α-methoxy group of Temocillin(2-) plays a crucial role in preventing hydrolysis. researchgate.netasm.org Upon forming a covalent acyl-enzyme intermediate with the catalytic serine, the α-methoxy group forces the compound into an unexpected conformation that physically blocks the catalytic water molecule from accessing the ester bond, thereby inhibiting deacylation and rendering the enzyme inactive. researchgate.netasm.org

Conversely, in enzymes like OXA-48, specific residues are key to its ability to hydrolyze temocillin. Molecular modeling has shown that residue R214 in OXA-48 is critical, forming salt bridges with both D159 and the carboxylate group of temocillin's R1 substituent. nih.gov These interactions properly orient the antibiotic in the active site for hydrolysis. In variants like OXA-244, where R214 is mutated to glycine (B1666218) (G214), these crucial interactions are lost, explaining the reduced affinity and lower hydrolytic activity against temocillin. nih.gov Similarly, mutations at position D159, which interacts with R214, can also alter the shape of the active site and reduce the enzyme's efficiency against temocillin. asm.orgbohrium.comnih.govresearchgate.net

Alterations in Penicillin-Binding Proteins (PBPs)

The primary cellular targets of all β-lactam antibiotics, including Temocillin(2-), are the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. patsnap.com Resistance can emerge through modifications to these target enzymes that reduce the antibiotic's binding affinity.

Mutations in the genes encoding PBPs can lead to resistance against Temocillin(2-). In Escherichia coli, PBP3 is considered the primary target of temocillin. oup.comresearchgate.netoup.com Specific mutations within the ftsI gene, which encodes PBP3, can confer resistance. For example, a four-amino-acid insertion (YRVP) near the β-lactam binding pocket of PBP3 has been identified in clinical E. coli isolates. oup.com This insertion leads to decreased susceptibility to several cephalosporins and may impact temocillin binding. oup.com While specific mutations conferring high-level temocillin resistance are less commonly reported than β-lactamase production, they represent a significant mechanism. plos.org In other bacteria, such as Enterobacter cloacae, resistance has been linked not to PBP mutations but to the overexpression of efflux pumps regulated by systems like BaeS/BaeR, which can be triggered by a single point mutation in the baeS gene. asm.orgasm.org

The efficacy of Temocillin(2-) is directly related to its ability to bind to and inhibit its target PBPs. Temocillin(2-) demonstrates a particular affinity for PBP3 in E. coli, which is associated with septum formation and cell division; inhibition of this PBP leads to the characteristic filamentation of bacterial cells. capes.gov.brasm.org However, the binding affinity can be complex to measure. Standard competitive binding assays using radiolabeled penicillin G at 30°C show poor affinity of temocillin for most E. coli PBPs. asm.org In contrast, modified assays conducted at lower temperatures (2°C) reveal a much higher affinity for PBP3. capes.gov.brasm.org This suggests that the acyl-enzyme complex formed between Temocillin(2-) and PBP3 is unstable at higher temperatures. researchgate.netoup.com

Studies comparing temocillin with its non-α-methoxy counterpart, ticarcillin (B1683155), against PBP3 from Pseudomonas aeruginosa showed that the temocillin-PBP3 complex is less stable and has a significantly higher dissociation rate (k_off). asm.orgnih.gov This instability, attributed to the disruptive presence of the 6-α-methoxy group in the active site, likely contributes to its reduced efficacy against certain bacteria, irrespective of β-lactamase activity. asm.orgnih.gov Any mutation that further reduces the affinity or stability of the PBP-temocillin complex would be expected to increase the minimum inhibitory concentration (MIC) and reduce the clinical effectiveness of the drug.

| Penicillin-Binding Protein (PBP) | I₅₀ (µg/ml)¹ |

|---|---|

| PBP 1a | 10 |

| PBP 1b | >100 |

| PBP 2 | >100 |

| PBP 3 | 2 |

| PBP 4 | 10 |

| PBP 5/6 | 2 |

¹ I₅₀ is the concentration of the antibiotic required to reduce the binding of a radiolabeled penicillin by 50% under modified assay conditions (2°C, 3 min incubation), indicating higher affinity with lower values. asm.org

Efflux Pump Systems

Efflux pumps are a significant mechanism of resistance to temocillin in Gram-negative bacteria. These protein complexes actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug and thereby diminishing its efficacy. nih.govdovepress.comnih.gov

Identification and Molecular Mechanisms of Efflux Pumps Expelling Temocillin(2-)

Several efflux pumps belonging to the Resistance-Nodulation-Cell Division (RND) superfamily have been identified as being responsible for the expulsion of temocillin. In Escherichia coli and Salmonella, the AcrAD-TolC and MdtABCD-TolC systems are key players. asm.orguni-frankfurt.de The AcrD pump, in particular, has been shown to confer resistance to temocillin. asm.orguni-frankfurt.de Studies have identified temocillin as a substrate for the AcrD pump from Salmonella typhimurium. uni-frankfurt.de Overexpression of acrD in E. coli has been demonstrated to significantly increase the minimum inhibitory concentration (MIC) of temocillin. asm.orgasm.org In Enterobacter cloacae complex (ECC), overexpression of the AcrD efflux pump is a confirmed mechanism of temocillin resistance. asm.orgasm.org

The MexAB-OprM efflux system is the primary mechanism of intrinsic resistance to temocillin in Pseudomonas aeruginosa. researchgate.netresearchgate.net Temocillin is a known substrate for this pump, and its activity is a major determinant of the high-level intrinsic resistance observed in this species. researchgate.netresearchgate.net

The table below summarizes the identified efflux pumps involved in temocillin resistance and the bacterial species in which they have been described.

| Efflux Pump System | Bacterial Species | Role in Temocillin Resistance |

| AcrAD-TolC | Escherichia coli, Salmonella typhimurium, Enterobacter cloacae complex | Acquired resistance through overexpression. asm.orguni-frankfurt.deasm.org |

| MdtABCD-TolC | Escherichia coli, Enterobacter cloacae complex | Implicated in resistance, often co-regulated with AcrD. asm.orgoup.com |

| MexAB-OprM | Pseudomonas aeruginosa | Primary determinant of intrinsic resistance. researchgate.netresearchgate.net |

Regulatory Networks Governing Efflux Pump Expression in Response to Temocillin(2-) (e.g., Two-Component Systems)

The expression of efflux pumps involved in temocillin resistance is tightly controlled by regulatory networks, most notably two-component systems (TCS). asm.orgoup.com These systems allow bacteria to sense environmental stimuli, such as the presence of an antibiotic, and modulate gene expression accordingly. frontiersin.org

The BaeS/BaeR TCS is a critical regulator of temocillin resistance in Enterobacterales. asm.orgoup.com BaeS is a sensor histidine kinase that, upon detecting a signal, autophosphorylates and then transfers the phosphoryl group to the response regulator, BaeR. asm.org Phosphorylated BaeR then acts as a transcriptional activator for the genes encoding the MdtABCD and AcrD efflux pumps. asm.orgoup.com

A single point mutation (Thr175Pro) in the sensor kinase BaeS has been identified in a clinical isolate of Enterobacter asburiae as the cause of high-level temocillin resistance. asm.orgasm.org This mutation is believed to lock BaeS in a constitutively active state, leading to the permanent phosphorylation of BaeR and subsequent overexpression of the AcrD efflux pump. asm.orgasm.org In E. coli, mutations in the baeS gene have also been selected for during in vitro exposure to temocillin, resulting in increased MICs. nih.govoup.com These mutations lead to the overexpression of the mdtA, mdtB, mdtC, and acrD genes. oup.comresearchgate.net

The table below details the key regulatory systems and their impact on the expression of efflux pumps that expel temocillin.

| Regulatory System | Regulated Efflux Pumps | Mechanism of Action | Bacterial Species |

| BaeS/BaeR | MdtABCD, AcrD | A point mutation in BaeS leads to constitutive activation and overexpression of the efflux pumps. asm.orgasm.org | Enterobacter cloacae complex, Escherichia coli asm.orgoup.com |

Outer Membrane Permeability Alterations and Porin Modifications

In addition to active efflux, alterations in the outer membrane permeability of Gram-negative bacteria play a crucial role in resistance to temocillin. nih.govdovepress.com The outer membrane acts as a selective barrier, and changes that restrict the influx of antibiotics can lead to decreased susceptibility. dovepress.comnih.govmdpi.com

Role of Porin Loss or Alterations in Temocillin(2-) Resistance

Porins are protein channels in the outer membrane that facilitate the entry of hydrophilic molecules, including many β-lactam antibiotics. dovepress.commdpi.com The loss or modification of these porins can significantly reduce the intracellular concentration of temocillin, contributing to resistance.

In E. coli, deletion of the ompR gene, which regulates the expression of the major porins OmpC and OmpF, has been shown to increase the MIC of temocillin. nih.gov However, the individual deletion of ompC or ompF, or even the double deletion of both, did not lead to a significant increase in the temocillin MIC in the absence of other resistance mechanisms. nih.gov This suggests a complex interplay between different porins and other resistance determinants. A mutation in the nmpC porin gene in a clinical E. coli isolate was associated with an increase in the temocillin MIC from 16 to 64 mg/L. nih.gov

In Klebsiella pneumoniae, the loss of the main porins, OmpK35 and OmpK36, in combination with the production of certain β-lactamases, can contribute to temocillin resistance. frontiersin.orgresearchgate.net While porin loss alone may not be sufficient to confer high-level resistance, it can act synergistically with other mechanisms, such as efflux pump overexpression or enzymatic degradation. frontiersin.org

The table below outlines the impact of porin alterations on temocillin susceptibility.

| Porin | Bacterial Species | Effect on Temocillin Susceptibility |

| OmpR (regulator) | Escherichia coli | Deletion leads to increased MIC. nih.gov |

| NmpC | Escherichia coli | Mutation associated with increased MIC. nih.gov |

| OmpK35/OmpK36 | Klebsiella pneumoniae | Loss can contribute to resistance, especially in the presence of β-lactamases. frontiersin.orgresearchgate.net |

| OpdK/OpdF | Pseudomonas aeruginosa | Marginal role in temocillin uptake. researchgate.netresearchgate.net |

Development of Resistance During In Vitro and Pre-clinical Studies

In vitro studies have provided valuable insights into the propensity for temocillin resistance development and the molecular mechanisms involved. Serial passage experiments, where bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, have been used to select for resistant mutants.

In E. coli, serial passage has led to the selection of mutants with temocillin MICs up to 128 mg/L. nih.govoup.com Genomic analysis of these resistant variants revealed mutations in the baeS gene, confirming the role of the BaeS/BaeR two-component system in acquired temocillin resistance. nih.govoup.com The frequency of spontaneous temocillin-resistant mutants in E. coli has been reported to be in the range of 2.12 × 10⁻⁸ to 4.51 × 10⁻⁸ in single-porin mutants, while no mutants were recovered from the wild-type strain at a frequency of >10⁻⁹. nih.govoup.com This relatively low mutation rate suggests a good predictive value for temocillin activity. oup.comresearchgate.netnih.gov

In Enterobacter aerogenes, exposure to temocillin also resulted in a marked increase in MICs. ucl.ac.be This resistance was associated with an active efflux mechanism, as the addition of the efflux pump inhibitor PAβN significantly reduced the MICs in the resistant strains. ucl.ac.be

Pre-clinical studies using a murine peritonitis model have highlighted the clinical relevance of different resistance mechanisms. nih.govbsac.org.uk In this model, temocillin was effective against E. coli strains with heteroresistant profiles due to NmpC porin alteration or efflux pump modification. nih.govbsac.org.uk However, temocillin was ineffective against a strain with a homogeneously expressed BaeS efflux pump alteration, even though the MIC was similar. nih.govbsac.org.uk This indicates that the specific resistance mechanism and its level of expression can be critical determinants of clinical outcome, and that the MIC alone may not be a sufficient predictor of temocillin efficacy. bsac.org.uk

The table below summarizes findings from in vitro and pre-clinical studies on the development of temocillin resistance.

| Organism | Study Type | Key Findings |

| Escherichia coli | Serial Passage | Selection of mutants with MICs up to 128 mg/L; mutations found in baeS. nih.govoup.com |

| Escherichia coli | Mutant Frequency | 2.12 × 10⁻⁸ to 4.51 × 10⁻⁸ in single-porin mutants. nih.govoup.com |

| Enterobacter aerogenes | Serial Passage | Marked increase in MICs; resistance reversible by an efflux pump inhibitor. ucl.ac.be |

| Escherichia coli | Murine Peritonitis Model | Efficacy maintained against heteroresistant porin and efflux mutants, but not against a homogeneously expressed BaeS mutant. nih.govbsac.org.uk |

Structure Activity Relationship Sar and Rational Design of Temocillin 2 Analogues

Analysis of Structural Determinants for β-Lactamase Stability in Temocillin(2-)

A primary challenge to the efficacy of β-lactam antibiotics is their degradation by bacterial β-lactamase enzymes. Temocillin(2-) exhibits remarkable stability against a wide array of these enzymes, a characteristic directly attributable to a key structural feature: the presence of a 6-α-methoxy group on the penicillin nucleus. mdpi.comnih.govpharmaceutical-journal.com This modification sterically hinders the approach and catalytic action of β-lactamases, thereby protecting the labile β-lactam ring from hydrolysis.

The 6-α-methoxy group confers resistance to serine β-lactamases by obstructing the hydrolytic water molecule from accessing the acyl-enzyme intermediate, a crucial step in the catalytic cycle of these enzymes. nih.govresearchgate.net This mechanism has been elucidated through X-ray crystallography studies, which show that the α-methoxy group can lock the antibiotic into a conformation that physically impedes the catalytic water's access to the acyl-enzyme adduct. researchgate.net Consequently, Temocillin(2-) is stable against common β-lactamases such as TEM, SHV, and CTX-M types, as well as AmpC β-lactamases. pharmaceutical-journal.comoup.com In contrast, its parent compound, ticarcillin (B1683155), which lacks this 6-α-methoxy group, is susceptible to degradation by these enzymes. nih.govresearchgate.net

Table 1: Impact of 6-α-Methoxy Group on β-Lactamase Stability

| Feature | Ticarcillin (No 6-α-Methoxy Group) | Temocillin(2-) (With 6-α-Methoxy Group) |

|---|---|---|

| Stability to TEM, SHV, CTX-M | Labile | Stable pharmaceutical-journal.comoup.com |

| Stability to AmpC | Labile | Stable pharmaceutical-journal.comoup.com |

| Mechanism of Stability | N/A | Steric hindrance of hydrolytic water molecule nih.govresearchgate.net |

| Stability to Metallo-β-lactamases | Variable | Labile researchgate.netresearchgate.net |

| Stability to OXA Carbapenemases | Variable | Labile to some types researchgate.netresearchgate.net |

Mapping Structural Features to PBP Binding Affinity and Specificity

The bactericidal action of β-lactam antibiotics stems from their ability to acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. asm.org The affinity and specificity of Temocillin(2-) for various PBPs are crucial determinants of its spectrum of activity.

Studies have shown that Temocillin(2-) primarily targets PBP-3 in Escherichia coli. oup.comcapes.gov.br This interaction leads to the formation of an unstable PBP-3-antibiotic complex, which ultimately results in the characteristic filamentation of the bacterial cells. oup.com However, the binding affinity of Temocillin(2-) to PBPs can be influenced by experimental conditions. Standard competitive binding assays may underestimate its affinity due to the instability of the complex. oup.comcapes.gov.br When assays are performed at lower temperatures and for shorter incubation times, a significantly higher affinity for PBP-3 and other PBPs (with the exception of PBP-2) is observed. capes.gov.brnih.gov

The 6-α-methoxy group, while beneficial for β-lactamase stability, has a nuanced effect on PBP binding. In Pseudomonas aeruginosa, this modification perturbs the stability of the acyl-enzyme complex with PBP3. nih.govresearchgate.net Crystal structure analysis reveals that the 6-α-methoxy group disrupts a key hydrogen bond and creates a crowded environment in the active site, potentially destabilizing the complex and allowing for its hydrolysis. nih.govresearchgate.net This reduced stability of the PBP3-temocillin complex contributes to the poor activity of Temocillin(2-) against P. aeruginosa. nih.govresearchgate.net

In contrast to its parent compound ticarcillin, which has well-characterized anti-pseudomonal properties, Temocillin(2-)'s altered PBP binding profile due to the 6-α-methoxy group narrows its spectrum of activity, making it less effective against organisms like P. aeruginosa but potent against many Enterobacteriaceae. nih.govpharmaceutical-journal.comresearchgate.net

Table 2: PBP Binding Affinity of Temocillin(2-)

| PBP Target | Binding Affinity | Consequence of Binding | Organism Studied |

|---|---|---|---|

| PBP-3 | High (under modified conditions) capes.gov.brnih.gov | Unstable complex, cell filamentation oup.com | E. coli |

| PBP-1a | Moderate nih.gov | - | E. coli |

| PBP-2 | Poor nih.gov | - | E. coli |

| PBP-3 | Perturbed stability of acyl-enzyme complex nih.govresearchgate.net | Reduced antibacterial activity nih.govresearchgate.net | P. aeruginosa |

Rational Design Principles for Overcoming Emerging Resistance Mechanisms

The emergence of new resistance mechanisms, such as novel β-lactamases and alterations in PBP targets, necessitates the rational design of new antibiotic analogues. For Temocillin(2-), this involves strategies to broaden its spectrum of activity and overcome its existing limitations.

One approach is the development of β-lactamase inhibitors that can be co-administered with Temocillin(2-). This strategy aims to protect the antibiotic from degradation by enzymes to which it is labile, such as certain carbapenemases. frontiersin.org Another avenue of research focuses on modifying the Temocillin(2-) structure to enhance its intrinsic stability against a wider range of β-lactamases or to improve its binding to the PBPs of resistant organisms.

The design of new antibiotic classes that can bypass existing resistance mechanisms is also a key strategy. For instance, the development of diazabicyclooctane inhibitors of PBPs represents a novel chemical class that retains activity in the presence of β-lactamases. nih.gov While not direct analogues of Temocillin(2-), the principles of targeting PBPs while circumventing β-lactamase degradation are central to this approach.

Furthermore, understanding the genetic basis of resistance can inform the rational design of treatment plans. By analyzing the fitness costs associated with resistance mutations, it may be possible to design antibiotic cycling strategies that select for the reversion of resistance. plos.org This data-driven approach could be applied to manage the evolution of resistance to Temocillin(2-) and other β-lactams.

Computational Chemistry in Temocillin(2-) SAR Studies and Virtual Screening

Computational chemistry and in silico methods are increasingly valuable tools in drug discovery, enabling the prediction of molecular interactions and the virtual screening of large compound libraries. researchgate.netnih.gov These approaches can accelerate the identification of promising new drug candidates and provide insights into the SAR of existing compounds like Temocillin(2-).

Molecular docking studies can be used to model the interaction of Temocillin(2-) analogues with the active sites of β-lactamases and PBPs. researchgate.netresearchgate.net These simulations can help to predict how different structural modifications will affect binding affinity and stability, guiding the synthesis of new derivatives with improved properties. For example, docking studies could be employed to design modifications to the Temocillin(2-) scaffold that enhance its interaction with the PBPs of P. aeruginosa or reduce its susceptibility to metallo-β-lactamases.

Virtual screening of combinatorial libraries allows for the rapid exploration of vast chemical space to identify novel scaffolds or side chains that could be incorporated into the Temocillin(2-) structure. researchgate.net This can lead to the discovery of analogues with entirely new properties or improved activity against resistant strains. By integrating virtual screening with experimental validation, the drug discovery process can be made more efficient and cost-effective. frontiersin.orgmdpi.com Molecular dynamics simulations can further refine these findings by providing a dynamic picture of the ligand-protein complex, confirming the stability of the interactions identified through docking. nih.gov

Pharmacokinetics and Pharmacodynamics Pre Clinical and in Vitro Studies of Temocillin 2

Pharmacokinetic Profiles in Animal Models

The study of Temocillin(2-) in animal models provides crucial insights into its absorption, distribution, metabolism, and excretion. These pre-clinical investigations form the basis for understanding how the compound might behave in a biological system.

Absorption and Distribution Studies of Temocillin(2-) (Tissue Penetration, Protein Binding)

Following administration, Temocillin(2-) demonstrates specific absorption and distribution patterns in animal models. A one-compartment model with first-order absorption has been used to describe its pharmacokinetics. researchgate.net

Key pharmacokinetic parameters observed in animal studies include a clearance rate (CL) of 1.03 L/h/kg and a volume of distribution (V) of 0.457 L/kg. researchgate.net Protein binding of Temocillin(2-) is notably high, approximately 80%, and has been observed to be concentration-dependent. researchgate.netnih.gov In one study, protein binding was measured at a consistent 78.2% ± 1.3% across various plasma concentrations. researchgate.net This high level of protein binding is a significant characteristic, as only the unbound or free fraction of the drug is typically active. mdpi.com

Tissue penetration is a critical aspect of a drug's distribution. mdpi.com For Temocillin(2-), studies have shown high penetration into bile and peritoneal fluid, which is noteworthy for treating infections in these areas. researchgate.netnih.gov Conversely, its penetration into cerebrospinal fluid is poor. researchgate.netnih.gov In a study involving patients with severe pneumonia, the epithelial lining fluid (ELF) to plasma penetration ratio, measured by the area under the concentration-time curve (AUC), was found to be 0.73 at steady state. nih.gov This indicates substantial distribution into the lung lining fluid.

Table 1: Pharmacokinetic Parameters of Temocillin(2-) in Animal Models

| Parameter | Value | Reference |

| Clearance (CL) | 1.03 L/h/kg | researchgate.net |

| Volume of Distribution (V) | 0.457 L/kg | researchgate.net |

| Protein Binding | ~80% (concentration-dependent) | researchgate.netnih.gov |

| Protein Binding (specific study) | 78.2% ± 1.3% | researchgate.net |

| ELF/Plasma Penetration Ratio (AUC) | 0.73 | nih.gov |

Metabolism and Excretion Pathways of Temocillin(2-) in Animal Systems

The elimination of Temocillin(2-) from the body in animal systems is primarily a renal process. researchgate.netnih.gov The main route of excretion is through glomerular filtration, with only a minor portion being eliminated via tubular excretion. researchgate.net This reliance on renal clearance means that the drug's elimination is significantly influenced by kidney function.

Studies have documented a high urinary recovery of Temocillin(2-), with 72% to 82% of the administered dose being recovered in the urine within 24 hours. researchgate.netnih.gov This indicates that a large proportion of the drug is excreted unchanged. Temocillin(2-) has a prolonged elimination half-life of approximately 5 hours after intravenous infusion. researchgate.netnih.gov

In Vitro Pharmacodynamic Modeling

In vitro pharmacodynamic studies are essential for characterizing the antimicrobial activity of a compound. These studies help to determine the concentrations required to inhibit or kill bacteria and the nature of its bactericidal action over time.

Time-Kill Kinetics and Concentration-Dependent Effects of Temocillin(2-)

Temocillin(2-) is characterized as a bactericidal agent. nih.gov Its killing action is time-dependent, a hallmark of beta-lactam antibiotics. nih.gov This means its efficacy is more closely related to the duration of exposure above a critical concentration rather than the peak concentration achieved.

Time-kill kinetic studies have been performed to understand the rate at which Temocillin(2-) kills bacteria. mdpi.com In vitro kinetic models have shown that a PK/PD target of 82% fT>MIC (the percentage of time the free drug concentration remains above the Minimum Inhibitory Concentration) was associated with a 3-log kill of E. coli isolates. mdpi.com Studies using a hollow-fibre infection model have evaluated the effects of Temocillin(2-) against Escherichia coli strains, replicating unbound plasma concentrations over 72 hours. nih.govresearchgate.net These experiments revealed that while Temocillin(2-) is effective, amplification of resistant subpopulations was observed within 24 hours for all tested strains. nih.govnih.govresearchgate.net The bactericidal effect of Temocillin(2-) is also influenced by the bacterial inoculum size, although this effect is reported to be relatively mild. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations (In Vitro)